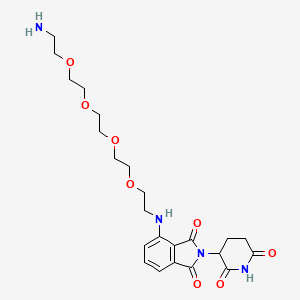
E3 Ligase Ligand-Linker Conjugates 22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-Linker Conjugate 22 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .
Synthesis Analysis
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points provides an in-depth analysis of synthetic entries to functionalized ligands for the most relevant E3 ligase ligands . It compares different preparative routes to E3 ligands with respect to feasibility and productivity .Molecular Structure Analysis
The molecular formula of E3 Ligase Ligand-Linker Conjugates 22 is C23H32N4O8 . The exact mass is 492.22201399 g/mol and the monoisotopic mass is 492.22201399 g/mol .Chemical Reactions Analysis
E3 ligase ligand chemistries: from building blocks to protein degraders provides an overview of the chemistry of the linker attachment by discussing the synthetic opportunities to connect the E3 ligand at an appropriate exit vector with a linker to assemble the final PROTAC .Physical And Chemical Properties Analysis
The molecular weight of this compound is 485.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . The rotatable bond count is 8 .科学的研究の応用
Structural Regulation of Cullin-RING Ubiquitin Ligase Complexes
Cullin-RING ligases (CRLs) form the largest class of E3 ubiquitin ligases, crucial for various cellular processes through their modular, multisubunit enzyme structure. They are subject to precise regulation mechanisms including activation by NEDD8, inhibition by CAND1, and controlled substrate recruitment, offering insights into their potential modulation by small molecules for therapeutic applications (Duda et al., 2011).
Advancements in PROTAC Linker Design
The design of proteolysis targeting chimeras (PROTACs) underscores the critical role of linkers in modulating the efficiency of target protein ubiquitination by E3 ligases. Optimizing linker characteristics such as length, rigidity, and hydrophilicity is fundamental for enhancing PROTAC potency, selectivity, and cell permeability, highlighting innovative strategies including computer-aided design and "click chemistry" (Zagidullin et al., 2020).
Critical Review on PROTAC Linker Strategies
The development of PROTACs has been significantly influenced by the design of linkers connecting the E3 ligase to the target protein. The exploration of diverse linker classes and their impact on PROTAC bioactivity emphasizes the shift towards sophisticated functional linkers, aiming to enhance therapeutic efficacy by improving the understanding of PROTAC ternary complexes through computational and structural methods (Troup, Fallan, & Baud, 2020).
Patent Review on Ubiquitin Ligase System
Recent patents focusing on small molecule inhibitors of E1, E2, and E3 enzymes within the ubiquitin-proteasome system (UPS) reveal the strategic significance of targeting E3 ligases. By elucidating mechanisms of E3–substrate interaction, these advancements pave the way for novel anticancer drugs, emphasizing the role of E3 ligases in cancer development and the potential for their therapeutic modulation (Li et al., 2018).
E3 Ligases in Insulin Resistance
Exploring the role of E3 ubiquitin ligases in insulin resistance reveals their dual impact through direct degradation of insulin signaling molecules and indirect regulation via pro-inflammatory mediators. This insight offers a novel perspective on combating insulin resistance and diabetes by targeting E3 ligase pathways (Yang, Xiang, & Yang, 2016).
作用機序
Target of Action
Pomalidomide-PEG4-C2-NH2, also known as E3 Ligase Ligand-Linker Conjugates 22, is a synthesized E3 ligase ligand-linker conjugate . It incorporates the Pomalidomide-based cereblon ligand and a 4-unit PEG linker . The primary target of this compound is the E3 ubiquitin ligase .
Mode of Action
The compound works by binding to its target, the E3 ubiquitin ligase, and the protein of interest (POI) simultaneously . This simultaneous binding induces ubiquitylation of the POI, leading to its degradation by the ubiquitin-proteasome system (UPS) . After the degradation of the POI, the compound is recycled to target another copy of the POI .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway, a crucial mechanism for protein degradation in cells . By inducing the degradation of specific proteins, the compound can influence various cellular processes that these proteins are involved in.
Result of Action
The result of the compound’s action is the degradation of the targeted protein . This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein. For instance, if the targeted protein is involved in a disease pathway, its degradation could potentially disrupt that pathway and alleviate the disease symptoms.
将来の方向性
特性
IUPAC Name |
4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O8/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29/h1-3,18,25H,4-15,24H2,(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLHAPHCRDKBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



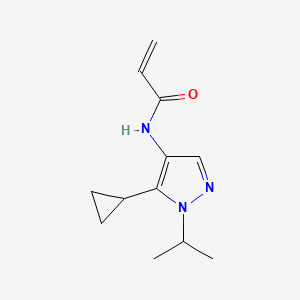

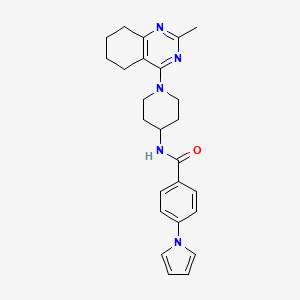
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2882710.png)

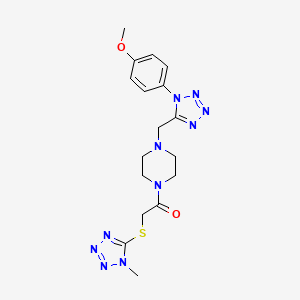
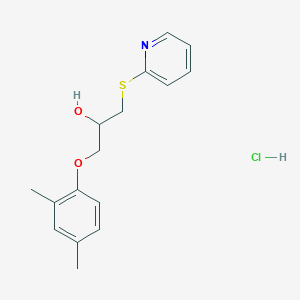

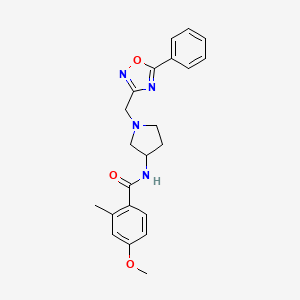

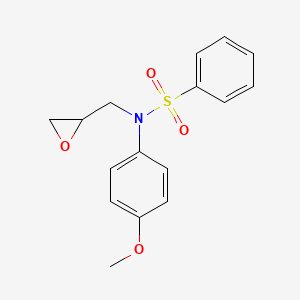
![Methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882723.png)